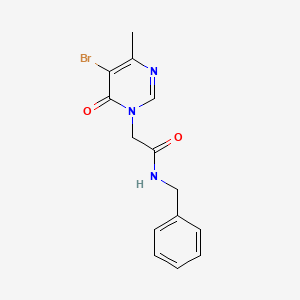![molecular formula C9H8BrN3O2 B7579475 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, also known as Br-MOZ-PYR, is a chemical compound that has been extensively studied for its potential application in scientific research.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves its interaction with the ATP-binding site of PKC and CDK2, thereby inhibiting their activity. This results in the disruption of various cellular processes that are dependent on these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been shown to have several biochemical and physiological effects, including inhibition of PKC and CDK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, and potential anticancer activity. It has also been shown to have potential neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one in lab experiments is its specificity towards PKC and CDK2, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and efficacy in some experimental settings.
Orientations Futures
There are several future directions for further research on 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, including:
1. Investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Optimization of its synthesis method to improve its yield and purity.
3. Study of its pharmacokinetics and pharmacodynamics in vivo to better understand its bioavailability and efficacy.
4. Identification of its molecular targets and downstream signaling pathways to gain insight into its mechanism of action.
5. Development of novel derivatives of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one with improved pharmacological properties.
Conclusion:
In conclusion, 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one is a chemical compound that has shown potential for scientific research, particularly in the field of drug discovery. Its inhibitory effects on PKC and CDK2 make it a valuable tool for studying various cellular processes, and its potential anticancer and neuroprotective activity make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves the reaction between 5-bromo-3-chloropyrimidin-4-one and 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography, yielding 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one as a white crystalline solid.
Applications De Recherche Scientifique
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been studied for its potential application in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has also been shown to have potential anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-6-2-7(15-12-6)4-13-5-11-3-8(10)9(13)14/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGSYOYMNWNOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=NC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-((3-methylisoxazol-5-yl)methyl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7579450.png)
![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)